molecular formula C11H18O4 B13190613 Methyl 4-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 4-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13190613
M. Wt: 214.26 g/mol
InChI Key: KCAIPTASMVERFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxy-2-methyl-1-oxaspiro[2.5]octane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are used to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halides or amines.

Scientific Research Applications

Methyl 4-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both methoxy and carboxylate functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 4-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O4/c1-10(9(12)14-3)11(15-10)7-5-4-6-8(11)13-2/h8H,4-7H2,1-3H3

InChI Key

KCAIPTASMVERFY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CCCCC2OC)C(=O)OC

Origin of Product

United States

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